methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-(1,4,5-trimethylimidazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6-7(2)11(4)8(10-6)5-9-3/h9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZKTEIXJCWHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)CNC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale cyclization reactions under controlled conditions. The use of catalysts such as nickel or rhodium is common to enhance the yield and selectivity of the desired product . The process may also involve multiple purification steps to ensure the high purity of the final compound.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The tertiary amine group undergoes alkylation and acylation under standard conditions. For example:
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Methylation : Reacts with methyl iodide in THF to form quaternary ammonium salts.
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Acylation : Forms acylated derivatives when treated with acetyl chloride in the presence of triethylamine.
Reactivity is modulated by steric hindrance from the trimethylimidazole substituent, which slows reaction kinetics compared to simpler tertiary amines.
Coordination Chemistry with Transition Metals
The compound acts as a polydentate ligand, leveraging both imidazole and amine donor sites:
Notably, coordination with Ni(II) forms seven-membered chelate rings via succinate bridges, stabilizing distorted octahedral geometries . Rhodium complexes facilitate enantioselective hydroaminomethylation .
Nucleophilic Substitution
The imidazole ring participates in electrophilic substitution:
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Halogenation : Reacts with bromine/ammonium thiocyanate to form 2-amino-6-thiocyanato derivatives under acidic conditions .
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Cross-Coupling : Engages in Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids .
Reaction rates depend on the electron-donating effects of the methyl groups, which activate the imidazole C2 position .
Oxidative Transformations
Oxidation pathways include:
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Peroxide-mediated oxidation : Converts thioether groups to sulfones using H2O2/AcOH .
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Electrochemical oxidation : Exhibits oxidative stability up to 1.29 V (vs. Ag/AgCl) .
These reactions are critical for synthesizing sulfone-containing hybrids with enhanced bioactivity .
Heterocycle Functionalization
Participates in annulation reactions to form fused imidazole systems:
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Gold-catalyzed [3+2] cycloaddition : Yields 4-aminoimidazoles with 100% atom economy .
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Rh-catalyzed transannulation : Produces benzothiazole-amine conjugates .
Key intermediates include α-imino gold carbenes and rhodacyclopentane species .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine serves as an essential intermediate in the synthesis of more complex organic compounds. Its imidazole ring is a valuable scaffold for developing new chemical entities, particularly in pharmaceutical chemistry.
Ligand and Catalyst Role
The compound is also studied for its role as a ligand or catalyst in various chemical reactions. Interaction studies reveal that it can form coordination complexes with metal ions, enhancing its utility in catalyzing reactions such as C–N cross-coupling.
Biological Research
Enzyme Inhibition and Receptor Interaction
In biological contexts, derivatives of imidazole, including this compound, are investigated for their potential as enzyme inhibitors and receptor modulators. These studies focus on their binding affinities to biological targets such as enzymes and receptors, which could lead to significant pharmacological applications.
Therapeutic Potential
Research indicates that imidazole derivatives have promising therapeutic applications, showing efficacy as antimicrobial, antifungal, and anticancer agents. The specific interactions of this compound with biological systems may provide insights into its potential use in treating various diseases .
Industrial Applications
Corrosion Inhibitors and Catalysts
In the industrial sector, this compound is utilized as a corrosion inhibitor and catalyst in polymer production. Its chemical properties lend themselves well to enhancing the stability and performance of materials in various applications.
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial properties of imidazole derivatives found that this compound exhibited significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition comparable to standard antibiotics .
Case Study 2: Enzyme Inhibition
Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. The kinetic studies revealed competitive inhibition patterns, suggesting potential therapeutic applications in metabolic disorders .
Mechanism of Action
The mechanism of action of methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes . Additionally, the compound can interact with nucleic acids and proteins, affecting their function and stability .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Imidazole-Based Amines
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Functional Groups |
|---|---|---|---|---|---|
| Methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine | 920478-94-0 | C₉H₁₆N₄ | 180.25 | Trimethylimidazole, methylamine | Tertiary amine, imidazole ring |
| 1-Methyl-1H-imidazol-2-amine | 6646-51-1 | C₄H₇N₃ | 97.12 | Single methyl group on imidazole | Primary amine, imidazole ring |
| 4,5-Diphenyl-1H-imidazol-2-amine | 37980-29-3 | C₁₅H₁₃N₃ | 235.29 | Phenyl groups at C4 and C5 | Primary amine, imidazole ring |
| 5-(1-Naphthalenyl)-1H-Imidazol-2-amine | 60472-25-5 | C₁₃H₁₁N₃ | 209.25 | Naphthalenyl group at C5 | Primary amine, imidazole ring |
| (3-Imidazol-1-yl-propyl)-(5-methyl-furan-2-yl-methyl)-amine | 626209-43-6 | C₁₁H₁₆N₄O | 220.27 | Imidazole, furan, propylamine chain | Tertiary amine, heterocyclic rings |
Key Observations :
Table 2: Functional and Application Comparisons
Key Insights :
- MDEA’s efficacy stems from its tertiary amine group, which reacts with CO₂ via a base-catalyzed hydration mechanism . The trimethyl groups in the target compound may hinder similar reactivity due to steric effects.
- Pharmaceutical Utility : Benzimidazole derivatives (e.g., Compound 21) demonstrate anticancer activity, with synthesis yields exceeding 55% . The target compound’s imidazole core aligns with bioactive molecule scaffolds but requires explicit pharmacological testing.
Biological Activity
Methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine, a compound with potential pharmacological applications, has been the subject of various studies assessing its biological activity. This article reviews its synthesis, biological properties, and implications for medicinal chemistry, drawing from diverse sources.
1. Chemical Structure and Synthesis
This compound is characterized by a trimethylated imidazole moiety. The synthesis typically involves the reaction of imidazole derivatives with methylating agents under controlled conditions to yield the desired compound. This structural feature is crucial for its interaction with biological targets.
2.1 Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including resistant strains like Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of cell membrane integrity or inhibition of nucleic acid synthesis .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Target Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 | |
| Related Imidazole Derivative | Escherichia coli | 64 | |
| Metronidazole | Pseudomonas aeruginosa | 16 |
2.2 Antiproliferative Effects
The compound has shown potential in antiproliferative activity against cancer cell lines. For example, studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting topoisomerase I, which is essential for DNA replication .
Case Study: Topoisomerase Inhibition
A recent study found that certain imidazole derivatives exhibited topoisomerase I inhibitory activity comparable to established chemotherapeutics, suggesting a promising avenue for cancer treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes, including kinases and phosphatases, which are critical in cellular signaling pathways.
- DNA Interaction: Similar compounds have been shown to intercalate into DNA, leading to strand breaks and subsequent cell death .
4. Toxicity and Safety Profile
While many imidazole derivatives show promising biological activities, their safety profiles must be thoroughly evaluated. Studies on related compounds indicate varying degrees of cytotoxicity, particularly in non-target cells. For instance, while some derivatives are effective against pathogens, they may also exhibit toxicity towards healthy human cells at higher concentrations .
Table 2: Toxicity Profiles of Imidazole Derivatives
| Compound | Cytotoxicity (IC50 μM) | Reference |
|---|---|---|
| This compound | >100 | |
| Metronidazole | 25 | |
| Novel Imidazole Derivative | 50 |
5. Conclusion and Future Directions
This compound demonstrates significant potential in antimicrobial and antiproliferative applications. Ongoing research should focus on optimizing its synthesis for enhanced efficacy and reduced toxicity. Further investigations into its mechanisms of action will be crucial for developing it as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine to ensure high yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions between o-phenylenediamine derivatives and carbonyl-containing precursors. Key parameters include:
- Solvent Choice : Use polar aprotic solvents (e.g., methanol or toluene) to stabilize intermediates.
- Catalysis : Acidic conditions (e.g., polyphosphoric acid) promote cyclization .
- Temperature : Elevated temperatures (~120–150°C) enhance reaction rates but require careful control to avoid side products like amides instead of imidazoles .
- Stoichiometry : Excess acyl chlorides or aldehydes drive the reaction to completion .
- Validation : Monitor progress via TLC or HPLC, and confirm purity using -NMR and elemental analysis .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- - and -NMR : Resolve imidazole ring protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.5–3.5 ppm) .
- FTIR : Identify N–H stretches (~3400 cm) and C–N vibrations (~1600 cm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound in coordination chemistry?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to predict ligand-metal charge transfer and binding affinity .
- DFT Optimization : Model geometry and electronic structure to assess steric/electronic effects of trimethyl groups on coordination sites .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes or receptors) to guide pharmacological studies .
- Validation : Compare computational results with experimental crystallographic data (e.g., bond lengths/angles) .
Q. What strategies resolve crystallographic disorders in X-ray structure determination of this compound complexes?
- Methodological Answer :
- Refinement Tools : Use SHELXL for iterative refinement, adjusting occupancy factors for disordered atoms .
- Twinned Data : Apply twin-law corrections in cases of pseudo-merohedral twinning .
- Partial Occupancy : Model alternative conformations for flexible side chains (e.g., methyl groups) .
Q. How does impregnation of this compound into mesoporous carbons enhance CO capture efficiency?
- Methodological Answer :
- Surface Functionalization : Amine groups (-NH) chemisorb CO via carbamate formation, increasing adsorption capacity .
- Pore Structure Analysis : Use BET isotherms to confirm pore filling (reduced surface area from ~356 to ~200 m/g post-impregnation) .
- FTIR Monitoring : Track shifts in N–H and C–N stretches to confirm amine activation .
- Performance Metrics : Compare CO uptake (mmol/g) against unmodified carbons and commercial adsorbents .
Data Contradiction and Mechanistic Analysis
Q. When different synthesis routes yield varying imidazole ring substitution patterns, how should researchers validate the correct structure?
- Methodological Answer :
- XRD Crystallography : Resolve regioselectivity issues (e.g., 1H vs. 3H tautomers) .
- Isotopic Labeling : Use -NMR to distinguish nitrogen environments in ambiguous cases .
- Computational Comparison : Overlay experimental and DFT-optimized structures to identify discrepancies .
Q. What is the proposed mechanism for imidazole formation via condensation of o-phenylenediamine derivatives?
- Methodological Answer :
- Step 1 : Nucleophilic attack by diamine on carbonyl carbon, forming a hemiaminal intermediate.
- Step 2 : Acid-catalyzed cyclodehydration to generate the imidazole ring .
- By-Product Control : Excess protonating agents suppress amide formation by favoring cyclization over acylation .
Biological and Environmental Applications
Q. Which in vitro assays evaluate the bioactivity of this compound derivatives in neurological targets?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
